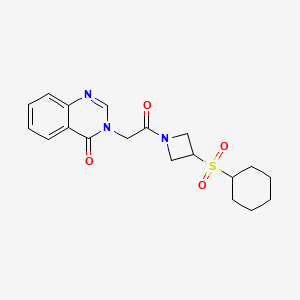![molecular formula C26H21ClN4O6 B2575287 1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione CAS No. 899922-15-7](/img/no-structure.png)
1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione is a useful research compound. Its molecular formula is C26H21ClN4O6 and its molecular weight is 520.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Applications
Research has demonstrated that derivatives of quinazoline and pyrimidine exhibit promising antibacterial and antifungal activities. For instance, substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones have been synthesized and shown to possess significant antimicrobial properties against pathogens like Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Ravi R. Vidule, 2011).
Anticancer and Sensing Applications
Quinazoline derivatives have also been explored for their anticancer properties. Additionally, compounds based on pyrimido[4,5-g]quinazoline have been used as building blocks for π-conjugated polymer semiconductors, showing high sensitivity to acids and excellent performance in organic thin-film transistors (OTFTs), suggesting potential applications in biosensing and chemosensors (Jesse Quinn et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-chloro-4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde with 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione in the presence of a suitable base and a catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "7-chloro-4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde", "3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione", "Suitable base", "Catalyst", "Solvents" ], "Reaction": [ "Step 1: Condensation of 7-chloro-4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde with 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione in the presence of a suitable base and a catalyst to yield the intermediate.", "Step 2: Reduction of the intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.", "Step 3: Protection of the alcohol using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS) to yield the protected alcohol.", "Step 4: Oxidation of the protected alcohol using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to yield the corresponding aldehyde.", "Step 5: Condensation of the aldehyde with 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione in the presence of a suitable base and a catalyst to yield the final product." ] } | |
Numéro CAS |
899922-15-7 |
Formule moléculaire |
C26H21ClN4O6 |
Poids moléculaire |
520.93 |
Nom IUPAC |
1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H21ClN4O6/c1-35-20-11-17(12-21(36-2)24(20)37-3)31-25(33)18-6-4-5-7-19(18)29(26(31)34)14-16-10-23(32)30-13-15(27)8-9-22(30)28-16/h4-13H,14H2,1-3H3 |
Clé InChI |
CDZLCRDGOLPULJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=C(C=CC5=N4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2575204.png)

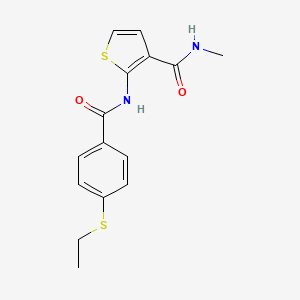
![4-(5-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2575207.png)
![N-[[4-(Methoxymethyl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2575208.png)

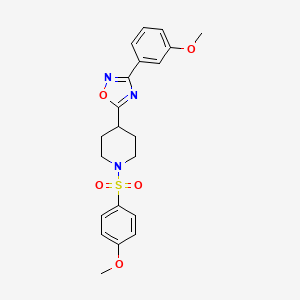
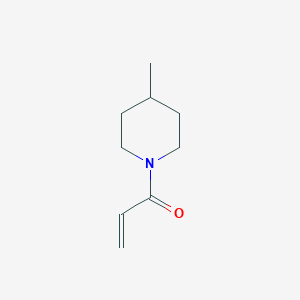

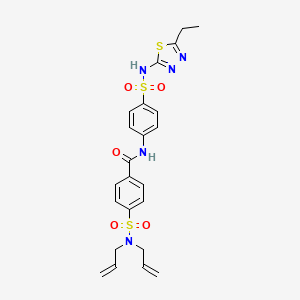

![3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2575225.png)
